

# An In-depth Technical Guide to the Electronic Structure of Cobalt Tricarbonyl Nitrosyl

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## Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

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## Abstract

**Cobalt tricarbonyl nitrosyl**,  $\text{Co}(\text{CO})_3\text{NO}$ , is a volatile, dark-red organometallic liquid that has garnered significant interest due to its unique electronic structure and potential applications in catalysis and as a precursor for cobalt-containing materials. This technical guide provides a comprehensive overview of the electronic structure of  $\text{Co}(\text{CO})_3\text{NO}$ , detailing its molecular geometry, bonding, and spectroscopic properties. The document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its bonding and molecular orbital framework to facilitate a deeper understanding for researchers in chemistry and drug development.

## Introduction

**Cobalt tricarbonyl nitrosyl** is a pseudotetrahedral molecule with  $\text{C}_{3v}$  symmetry.<sup>[1]</sup> It is isoelectronic with the well-known nickel tetracarbonyl,  $\text{Ni}(\text{CO})_4$ , and its electronic structure is a classic example of synergic bonding in organometallic chemistry.<sup>[2]</sup> The interplay of  $\sigma$ -donation from the carbonyl (CO) and nitrosyl (NO) ligands to the cobalt center and the  $\pi$ -back-donation from the metal d-orbitals to the ligand  $\pi^*$  orbitals dictates the molecule's stability, reactivity, and spectroscopic signatures.<sup>[3][4]</sup> A thorough understanding of this electronic framework is crucial for harnessing its chemical properties.

## Molecular Geometry

The geometry of **cobalt tricarbonyl nitrosyl** has been determined by gas-phase electron diffraction, revealing a distorted tetrahedral arrangement of the ligands around the central cobalt atom.<sup>[1]</sup> The three carbonyl groups are equivalent, and the nitrosyl group occupies a unique position.

Table 1: Molecular Geometry of  $\text{Co}(\text{CO})_3\text{NO}$

Parameter	Value
Co-N Bond Length	1.76 Å
Co-C Bond Length	1.83 Å
N-O Bond Length	1.10 Å
C-O Bond Length	1.14 Å
$\angle(\text{N-Co-C})$ Angle	107°
$\angle(\text{C-Co-C})$ Angle	111.5°

Data sourced from gas-phase electron diffraction studies.

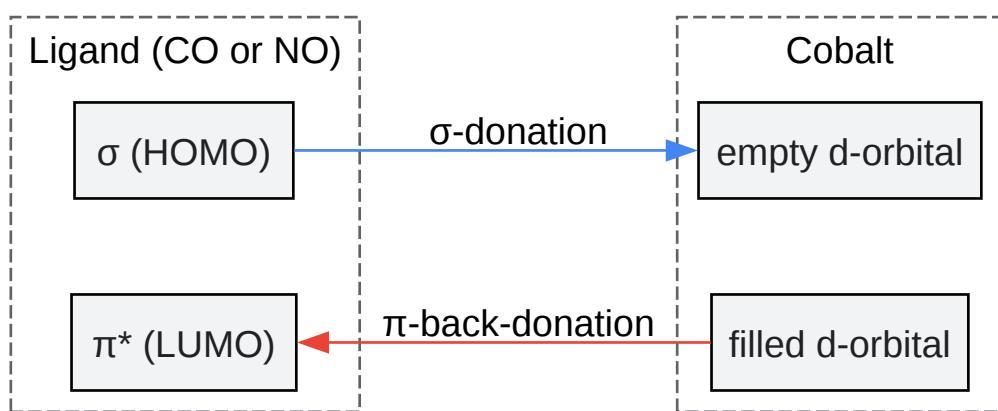
## Electronic Structure and Bonding

The bonding in  $\text{Co}(\text{CO})_3\text{NO}$  is best described by molecular orbital theory, which incorporates the concept of synergic bonding. This model involves two key interactions:

- $\sigma$ -Donation: The lone pair of electrons on the carbon atom of the CO ligands and the nitrogen atom of the NO ligand are donated to empty d-orbitals on the cobalt atom, forming  $\sigma$ -bonds.<sup>[3]</sup>
- $\pi$ -Back-donation: The filled d-orbitals of the cobalt atom overlap with the empty  $\pi^*$  antibonding orbitals of the CO and NO ligands, resulting in the back-donation of electron density from the metal to the ligands.<sup>[4]</sup>

This synergic interaction strengthens the metal-ligand bond and simultaneously weakens the C-O and N-O bonds.<sup>[4]</sup> The nitrosyl ligand is considered a "non-innocent" ligand, meaning its bonding can be described in different ways (e.g., as  $\text{NO}^+$ ,  $\text{NO}^-$ , or a radical), which influences the formal oxidation state of the cobalt. In  $\text{Co}(\text{CO})_3\text{NO}$ , the linear Co-N-O arrangement and the N-O stretching frequency suggest that the NO ligand is best formally described as  $\text{NO}^+$ , making cobalt's formal oxidation state -1.

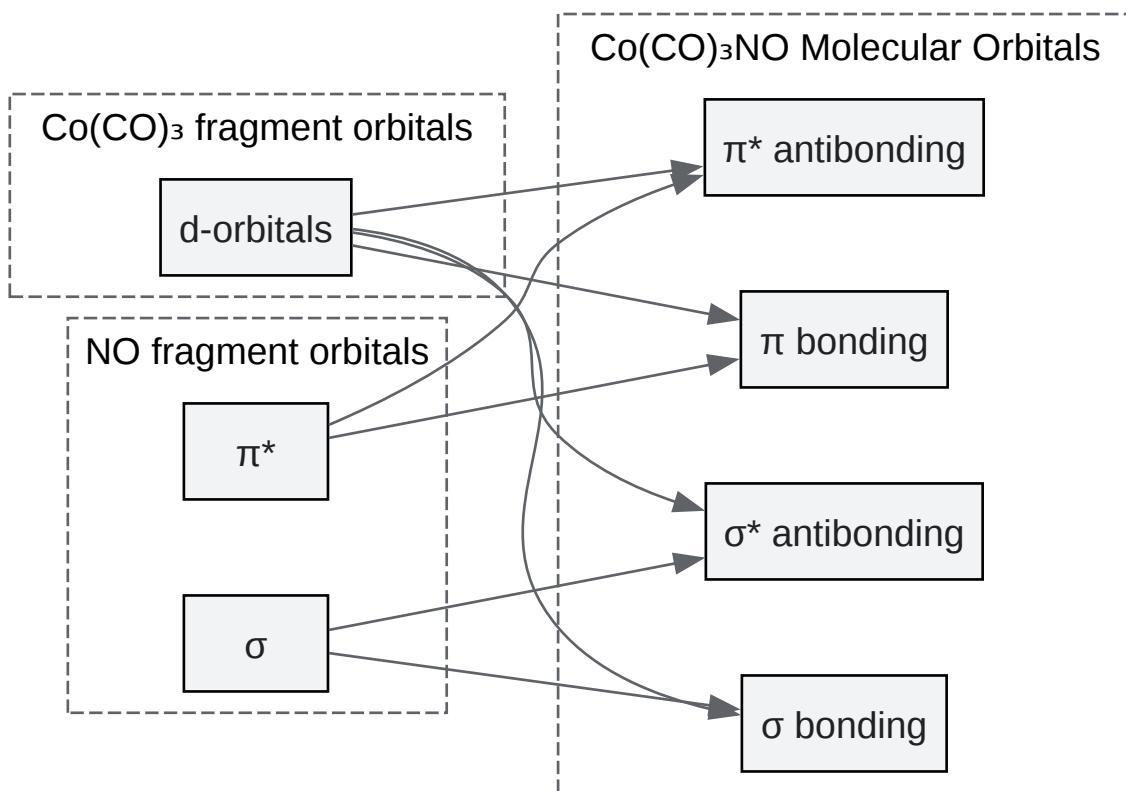
Below is a diagram illustrating the synergic bonding mechanism in the Co-C and Co-N bonds.



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Synergic bonding in  $\text{Co}(\text{CO})_3\text{NO}$ .

A qualitative molecular orbital diagram provides further insight into the electronic structure. The diagram below shows the interaction between the frontier orbitals of the  $\text{Co}(\text{CO})_3$  fragment and the NO ligand.



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Qualitative MO diagram for  $\text{Co}(\text{CO})_3\text{NO}$ .

## Spectroscopic Data

Spectroscopic techniques are invaluable for probing the electronic structure of  $\text{Co}(\text{CO})_3\text{NO}$ . Infrared and photoelectron spectroscopy, in particular, provide direct evidence for the nature of the bonding.

## Infrared Spectroscopy

The vibrational frequencies of the CO and NO ligands are sensitive to the extent of  $\pi$ -back-donation. Increased back-donation into the  $\pi^*$  orbitals weakens the C-O and N-O bonds, resulting in a decrease in their stretching frequencies compared to the free ligands.

Table 2: Infrared Vibrational Frequencies of  $\text{Co}(\text{CO})_3\text{NO}$

Vibrational Mode	Frequency (cm <sup>-1</sup> )
v(CO) (A <sub>1</sub> )	2108
v(CO) (E)	2047
v(NO) (A <sub>1</sub> )	1822

Data from McDowell et al.[1]

## Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) provides information about the energies of the molecular orbitals. Both valence and core-level PES have been used to study Co(CO)<sub>3</sub>NO. The ionization energy for Co(CO)<sub>3</sub>NO has been reported to be 8.33 eV.[5] Dissociative electron attachment studies have also provided insights into the fragmentation of the molecule upon electron interaction.[6]

Table 3: Selected Ionization and Dissociation Energies for Co(CO)<sub>3</sub>NO

Process	Energy (eV)
Ionization Energy	8.33
Dissociation of Co(CO) <sub>3</sub> NO into Co(CO) <sub>2</sub> NO + CO	~0.65

Data from Engmann et al. and Postler et al.[5][6]

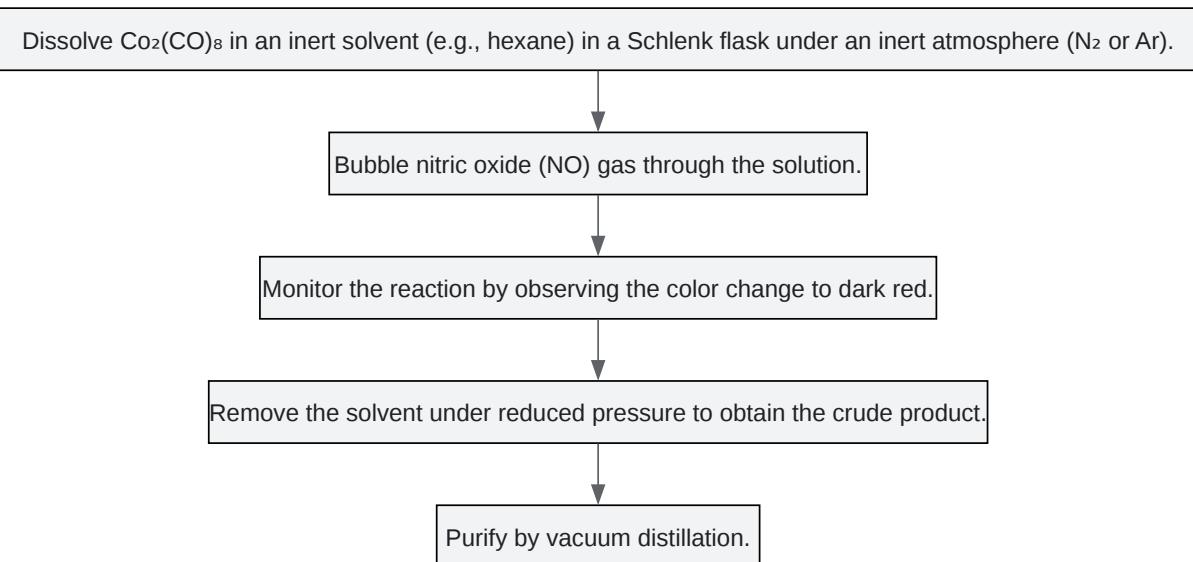
## Experimental Protocols

The experimental characterization of Co(CO)<sub>3</sub>NO requires careful handling due to its volatile and air-sensitive nature.[7]

## Synthesis of Cobalt Tricarbonyl Nitrosyl

A common laboratory synthesis involves the reaction of dicobalt octacarbonyl with nitric oxide. [8]

## Workflow:

[Click to download full resolution via product page](#)Synthesis workflow for  $\text{Co}(\text{CO})_3\text{NO}$ .

## Detailed Protocol:

- Set up a Schlenk line with a supply of dry, oxygen-free nitrogen or argon.
- In a Schlenk flask, dissolve dicobalt octacarbonyl ( $\text{Co}_2(\text{CO})_8$ ) in a suitable inert solvent such as hexane.
- Slowly bubble nitric oxide (NO) gas through the stirred solution. The reaction is typically exothermic and may require cooling.
- Continue the flow of NO until the reaction is complete, as indicated by a color change to a deep red and the cessation of CO evolution.

- Once the reaction is complete, remove the solvent in vacuo to yield the crude **cobalt tricarbonyl nitrosyl**.
- The product can be purified by vacuum distillation. All manipulations should be carried out under an inert atmosphere.

## Infrared Spectroscopy of an Air-Sensitive Liquid

Protocol:

- Use a gas-tight syringe to handle the liquid  $\text{Co}(\text{CO})_3\text{NO}$  under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).<sup>[9]</sup>
- Inject the sample into a sealed liquid IR cell with windows transparent to infrared radiation (e.g., NaCl or KBr plates).
- Alternatively, a solution of the compound in an inert, IR-transparent solvent (e.g., hexane) can be prepared and injected into the cell.
- Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the empty cell (or the cell filled with solvent) and subtract it from the sample spectrum.

## Photoelectron Spectroscopy

Protocol:

- Introduce the volatile  $\text{Co}(\text{CO})_3\text{NO}$  into the high-vacuum chamber of the photoelectron spectrometer via a leak valve from a sample reservoir.
- The sample is introduced into the gas phase for analysis.
- Irradiate the gaseous sample with a monochromatic source of photons (e.g., He(I) for UPS or Al K $\alpha$  for XPS).
- The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

- The binding energies of the electrons are then calculated from the kinetic energy of the photoelectrons and the energy of the incident photons.

## Computational Chemistry Protocol

Density Functional Theory (DFT) is a common computational method for studying the electronic structure of organometallic compounds.[\[10\]](#)

Protocol:

- Geometry Optimization: Start with an initial guess for the molecular geometry of  $\text{Co}(\text{CO})_3\text{NO}$  and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., a triple- $\zeta$  basis set for all atoms).[\[11\]](#)
- Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies for comparison with experimental IR data.
- Molecular Orbital Analysis: Analyze the resulting molecular orbitals to understand the bonding interactions. This includes visualizing the orbitals and determining their energy levels.
- Further Analysis: More advanced calculations can be performed, such as Natural Bond Orbital (NBO) analysis to quantify the  $\sigma$ -donation and  $\pi$ -back-donation, or Time-Dependent DFT (TD-DFT) to predict electronic excitation energies.[\[11\]](#)

## Conclusion

The electronic structure of **cobalt tricarbonyl nitrosyl** is a well-defined system that serves as an excellent model for understanding the principles of bonding in transition metal carbonyl nitrosyl complexes. The synergic interplay of ligand-to-metal  $\sigma$ -donation and metal-to-ligand  $\pi$ -back-donation is clearly evidenced by its molecular geometry and spectroscopic properties. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the chemistry and potential applications of this fascinating molecule. As with all air-sensitive and toxic compounds, appropriate safety precautions are paramount when handling **cobalt tricarbonyl nitrosyl**.

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